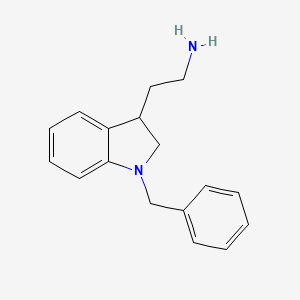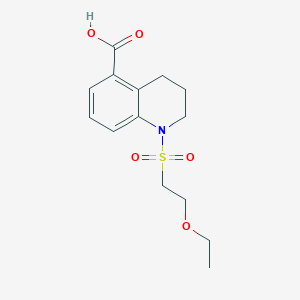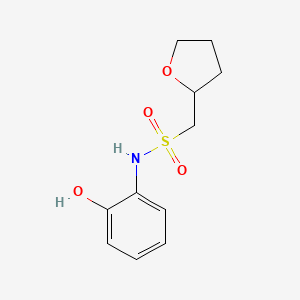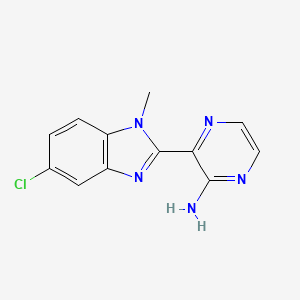
2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine, also known as 2C-B, is a synthetic psychedelic drug that belongs to the phenethylamine family. It was first synthesized by Alexander Shulgin in 1974 and is known for its hallucinogenic effects. In recent years, it has gained popularity as a recreational drug, but its potential for scientific research applications has also been explored.
作用机制
The exact mechanism of action of 2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine is not fully understood, but it is believed to interact with serotonin receptors in the brain. Specifically, it has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood and perception. It also has affinity for other serotonin receptors, such as 5-HT2C and 5-HT1A. The activation of these receptors is thought to underlie the hallucinogenic effects of 2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine are not well studied, but it is known to cause changes in perception, mood, and thought. It can also cause physical effects such as dilated pupils, increased heart rate, and elevated blood pressure. The duration of its effects can vary from several hours to up to 12 hours.
实验室实验的优点和局限性
One advantage of using 2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine in lab experiments is its relatively simple synthesis method. It can also be used to investigate the effects of psychedelics on the brain and its potential for treating mental health disorders. However, its recreational use and legal status may limit its availability for scientific research.
未来方向
There are several future directions for research on 2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine. One area of interest is its potential for treating mental health disorders, particularly depression and anxiety. Further studies are needed to investigate its therapeutic potential and safety. Another area of interest is its mechanism of action and how it interacts with serotonin receptors in the brain. Understanding these mechanisms could lead to the development of new treatments for mental health disorders. Finally, more research is needed to investigate the long-term effects of 2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine use and its potential for addiction.
合成方法
The synthesis of 2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine involves several steps, starting with the reaction of 2,3-dihydroindole with benzyl chloride to form 1-benzyl-2,3-dihydroindol-3-yl chloride. This intermediate is then reacted with ethylamine to produce 2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine, which is the final product. The synthesis of 2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine is relatively simple and can be performed in a laboratory setting.
科学研究应用
2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine has shown potential for scientific research applications, particularly in the field of neuroscience. It has been used in studies to investigate the effects of psychedelics on the brain and its potential for treating mental health disorders. One study found that 2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine increased activity in the default mode network, which is involved in self-referential processing and introspection. This suggests that 2-(1-Benzyl-2,3-dihydroindol-3-yl)ethanamine may have therapeutic potential for conditions such as depression and anxiety.
属性
IUPAC Name |
2-(1-benzyl-2,3-dihydroindol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c18-11-10-15-13-19(12-14-6-2-1-3-7-14)17-9-5-4-8-16(15)17/h1-9,15H,10-13,18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYMAIZNPSWPHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N1CC3=CC=CC=C3)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-aminobutyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7569677.png)
![N-[3-(aminomethyl)phenyl]-5-chlorothiophene-2-sulfonamide](/img/structure/B7569683.png)
![(E)-1-[2-(1-aminoethyl)piperidin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B7569695.png)
![1-[(3-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569702.png)
![1-[(2-Chlorophenyl)methyl]-4-pyrrolidin-2-ylpiperidine](/img/structure/B7569710.png)

![3-[(4-Pyrrolidin-2-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7569720.png)
![3-(1H-imidazo[4,5-b]pyridin-2-yl)pyrazin-2-amine](/img/structure/B7569725.png)

![5-(2-Hydroxybutyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7569765.png)
![2-Methyl-5-[(oxolan-2-ylmethylsulfonylamino)methyl]furan-3-carboxylic acid](/img/structure/B7569773.png)


